Product packaging for Chloroethylmethylnitrosourea(Cat. No.:CAS No. 29655-34-3)

Chloroethylmethylnitrosourea

Cat. No.: B14159379
CAS No.: 29655-34-3
M. Wt: 165.58 g/mol
InChI Key: LQTIRBDBDLBOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroethylmethylnitrosourea is a research compound belonging to the class of chloroethylnitrosoureas (CENUs), which are bifunctional alkylating agents with a established history in experimental oncology and cancer mechanism studies . Its primary research value lies in its ability to induce cytotoxic DNA interstrand cross-links, a lesion that is profoundly challenging for cells to repair and a key driver of cell death in rapidly dividing populations . Under physiological conditions, the compound undergoes spontaneous decomposition to generate reactive chloroethyldiazonium ions . These intermediates alkylate DNA, predominantly at the O6-position of guanine bases. The initial monoadduct then undergoes an intramolecular rearrangement to form a cytotoxic 1-(3-cytosinyl)-2-(1-guanyl)ethane cross-link, which effectively bridges the two strands of the DNA double helix . This cross-linking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, which is a primary focus in investigations of its mechanism of action . Researchers utilize this compound in preclinical models to study cellular responses to complex DNA damage, the development of chemoresistance—particularly in the context of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT)—and the exploration of combination therapies with DNA repair inhibitors . Like other nitrosoureas, its activity is associated with both alkylating and carbamoylating properties, the latter of which may inhibit key DNA repair enzymes . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications, nor for drug administration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClN3O2 B14159379 Chloroethylmethylnitrosourea CAS No. 29655-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29655-34-3

Molecular Formula

C4H8ClN3O2

Molecular Weight

165.58 g/mol

IUPAC Name

3-(2-chloroethyl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C4H8ClN3O2/c1-8(7-10)4(9)6-3-2-5/h2-3H2,1H3,(H,6,9)

InChI Key

LQTIRBDBDLBOTK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCCCl)N=O

Origin of Product

United States

Mechanisms of Biological Activity of Chloroethylmethylnitrosourea at the Molecular and Cellular Level

Cellular Cascade Responses to Chloroethylmethylnitrosourea-Induced Damage

The DNA damage inflicted by CENU initiates a complex and integrated network of cellular signaling pathways known as the DNA Damage Response (DDR). astrazeneca.commdpi.com This response system is crucial for sensing DNA lesions, activating cell cycle checkpoints, and initiating repair processes or, if the damage is irreparable, programmed cell death. astrazeneca.commdpi.commdpi.com

Upon sensing DNA damage, cells activate checkpoints to halt the progression of the cell cycle, providing time for DNA repair. wikipedia.orgkhanacademy.org The primary checkpoints are the G1/S, G2/M, and the spindle checkpoint. wikipedia.orgkhanacademy.org The activation of these checkpoints is largely controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wikipedia.orgcsu.edu.au

The DDR network includes sensor proteins that recognize DNA lesions, which in turn activate a cascade of signaling molecules, including protein kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). astrazeneca.comnih.gov These kinases phosphorylate a variety of downstream targets, including the checkpoint kinases CHK1 and CHK2. nih.gov Activation of these kinases leads to the inhibition of CDK complexes, effectively arresting the cell cycle. wikipedia.orgcsu.edu.au For instance, the G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. wikipedia.orgnih.gov Studies on other genotoxic agents have shown that damage can lead to an accumulation of cells in the S and/or G2/M phases of the cell cycle, a response mediated by checkpoint proteins like phosphorylated ATM, CHK1, and CHK2. nih.gov This arrest allows the cell to attempt repairs before proceeding with division. khanacademy.org If the DNA damage is too severe to be repaired, the cell may be directed towards apoptosis. khanacademy.org

Key Proteins in Cell Cycle Checkpoint ActivationFunction in Response to DNA Damage
ATM (Ataxia-Telangiectasia Mutated) Kinase A primary sensor of DNA double-strand breaks, initiating the DDR signaling cascade. astrazeneca.comnih.gov
ATR (ATM and Rad3-related) Kinase Responds to a broad spectrum of DNA damage, including single-strand breaks and replication stress. astrazeneca.comnih.gov
CHK1 and CHK2 Kinases Downstream effectors of ATM and ATR that phosphorylate targets to induce cell cycle arrest. nih.gov
p53 A tumor suppressor protein that can be activated by the DDR to induce cell cycle arrest or apoptosis. nih.gov
Cyclin-Dependent Kinases (CDKs) Key regulators of cell cycle progression that are inhibited by checkpoint activation. wikipedia.orgcsu.edu.au
Cyclins Regulatory subunits of CDKs whose levels fluctuate throughout the cell cycle. wikipedia.orgcsu.edu.au

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cells with irreparable DNA damage. nih.gov This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com

The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.combio-rad-antibodies.com The intrinsic pathway , which is more commonly activated by DNA damage, is initiated by various intracellular stress signals. mdpi.combio-rad-antibodies.com This pathway involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. mdpi.com Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9. mdpi.com

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. bio-rad-antibodies.com These caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govmdpi.com The Bcl-2 family of proteins plays a crucial regulatory role in the intrinsic pathway, with pro-apoptotic members like Bax and Bak promoting mitochondrial permeabilization and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. mdpi.com

Key Components of Apoptotic PathwaysRole in Apoptosis
Caspase-8 Initiator caspase of the extrinsic pathway. bio-rad-antibodies.comuniklinik-freiburg.de
Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) Regulate the permeability of the mitochondrial outer membrane in the intrinsic pathway. mdpi.com
Cytochrome c Released from mitochondria, a key component in the formation of the apoptosome. mdpi.com
Apaf-1 Binds to cytochrome c to form the apoptosome. mdpi.com
Caspase-9 Initiator caspase of the intrinsic pathway, activated by the apoptosome. mdpi.com
Caspase-3 and Caspase-7 Executioner caspases that cleave cellular substrates to carry out apoptosis. bio-rad-antibodies.com

Autophagy is a cellular "housekeeping" process responsible for the degradation and recycling of cellular components, including damaged organelles and protein aggregates. nih.govucr.edu It is a key survival mechanism that can be induced by various cellular stresses, including nutrient deprivation, hypoxia, and chemical toxicity. nih.govcell-stress.com In the context of DNA damage, autophagy can have a dual role, either promoting cell survival by removing damaged components and providing energy, or in some cases, contributing to cell death. ucr.eduresearchgate.net

The process of autophagy involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. cell-stress.comresearchgate.net The induction of autophagy is a complex process regulated by a number of autophagy-related genes (Atg). researchgate.net The integrated stress response (ISR) is a common adaptive pathway activated by various stresses, including those that trigger autophagy. embopress.org A core event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general decrease in protein synthesis but also the specific induction of genes like ATF4 that can promote cellular recovery and autophagy. embopress.org

Other cellular stress responses that can be activated by CENU-induced damage include the unfolded protein response (UPR) if there is an accumulation of misfolded proteins in the endoplasmic reticulum, and various DNA repair pathways like nucleotide excision repair (NER) that attempt to remove the DNA lesions. nih.govresearchgate.net

Cellular Stress ResponseKey Features and Functions
Autophagy Degradation and recycling of cellular components via autophagosomes and lysosomes. nih.govucr.edu Can be a pro-survival or pro-death mechanism. ucr.edu
Integrated Stress Response (ISR) An adaptive pathway activated by diverse stresses, characterized by eIF2α phosphorylation. embopress.org
Unfolded Protein Response (UPR) Activated by stress in the endoplasmic reticulum, aims to restore protein folding homeostasis. researchgate.net
Nucleotide Excision Repair (NER) A DNA repair pathway that can remove bulky DNA lesions. nih.gov

Molecular Basis of Acquired Resistance to Chloroethylmethylnitrosourea

DNA Repair Pathway Overexpression and Adaptive Responses

The overexpression and enhanced activity of DNA repair pathways are central to the development of resistance against chloroethylmethylnitrosourea. These pathways can either prevent the formation of cytotoxic lesions or repair them once they are formed.

O6-Alkylguanine-DNA-Alkyltransferase (MGMT) Activity and Gene Regulation in Resistance Phenotypes

The primary mechanism of resistance to chloroethylnitrosoureas involves the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase. researchgate.nettandfonline.comoup.com MGMT directly reverses the alkylation damage at the O6 position of guanine (B1146940) by transferring the alkyl group to one of its own cysteine residues. cambridge.orgresearchgate.net This action prevents the formation of the initial O6-chloroethylguanine adduct, which is a precursor to the cytotoxic interstrand cross-links. tandfonline.comacs.orgnih.gov

High levels of MGMT activity are strongly correlated with resistance to chloroethylnitrosoureas in various tumor cell lines and clinical samples. cambridge.orgnih.govnih.govoup.com The expression of the MGMT gene is a key determinant of this resistance. ki.senih.gov Studies have shown that tumor cells with high levels of MGMT mRNA and protein are significantly more resistant to the cytotoxic effects of these drugs. oup.com Conversely, tumors with low or undetectable MGMT expression are more sensitive to treatment. cambridge.org The regulation of the MGMT gene is complex and can be influenced by factors such as promoter methylation.

The "suicide" mechanism of MGMT, where each protein molecule is inactivated after repairing a single lesion, means that the cellular capacity for repair is limited by the number of available MGMT molecules. cambridge.org Therefore, high and sustained expression of MGMT is crucial for maintaining a resistant phenotype.

Table 1: Correlation of MGMT Expression with Resistance to Chloroethylnitrosoureas

Cell Line/Tumor Type MGMT Expression Level Resistance to Chloroethylnitrosoureas Reference(s)
Human Glioma Cell Lines High mRNA and protein levels High resistance oup.com
Human Colon Cancer Cell Line (trans-fected) High AGT activity >10-fold resistance to BCNU nih.gov
Human Glial-Derived Cell Lines High repair of O6-methylguanine Increased resistance nih.gov
Human Brain Tumors (Glioblastoma) High MGMT levels Higher resistance and shorter time to progression cambridge.orgoup.com
Human Lung Cancer Cell Line (U1810) Detectable MGMT Higher resistance compared to MGMT-negative line ki.se

Direct Reversal Repair Mechanisms Involving Alkylated DNA Repair Protein B (AlkB) Homologs

In addition to MGMT, another direct reversal repair pathway involves the AlkB family of proteins. nih.gov These are Fe(II)- and α-ketoglutarate-dependent dioxygenases that repair various alkylated DNA bases. acs.orgfrontierspartnerships.org While the primary substrates for human AlkB homologs, ALKBH2 and ALKBH3, are lesions like 1-methyladenine (B1486985) and 3-methylcytosine, there is evidence suggesting their potential role in repairing damage induced by chloroethylating agents. nih.govacs.org The repair mechanism involves oxidative demethylation. nih.gov

Base Excision Repair (BER) and Nucleotide Excision Repair (NER) Pathway Contributions to Resistance

Beyond direct reversal, other DNA repair pathways, namely Base Excision Repair (BER) and Nucleotide Excision Repair (NER), also contribute to resistance to this compound.

The Base Excision Repair (BER) pathway is initiated by DNA glycosylases that recognize and remove specific damaged or modified bases. nih.gov While it is well-established that O6-alkylguanine-DNA-alkyltransferase prevents the formation of the cytotoxic dC-dG cross-link, DNA glycosylases can also contribute to cellular resistance. nih.gov For instance, 3-methyladenine (B1666300) DNA glycosylase can release certain chloroethylnitrosourea-modified bases from DNA. nih.gov However, studies have shown that this particular enzyme does not act on the intermediate that leads to the dC-dG cross-link, suggesting its contribution to resistance lies in the repair of other nitrosourea-induced DNA modifications. nih.gov Overexpression of 3-methyladenine DNA glycosylase activity has been proposed as a potential resistance mechanism in some brain tumors. grantome.com

The Nucleotide Excision Repair (NER) pathway is responsible for repairing bulky DNA adducts that distort the DNA helix. nih.gov There is growing evidence that NER can modify the resistance to chloroethylnitrosoureas, particularly in cells that already have high levels of MGMT. nih.gov A significant correlation has been observed between sensitivity to UV radiation (a classic inducer of NER) and cytotoxicity of BCNU (a chloroethylnitrosourea). nih.govresearchgate.net The excision repair cross-complementing group 2 (ERCC2) protein, a key component of the NER pathway, has been specifically implicated in this process. nih.govnih.gov Higher expression of ERCC2 has been correlated with increased resistance to chloroethylnitrosoureas in human glioma cell lines. nih.govresearchgate.net This suggests that NER may play a role in removing the DNA adducts formed by these agents, thereby contributing to cellular survival.

Mismatch Repair (MMR) System Dysfunction and Its Role in Resistance Development

The DNA Mismatch Repair (MMR) system is primarily responsible for correcting errors made during DNA replication. oup.com However, its role in resistance to chloroethylating agents is complex and can be contradictory. In some contexts, defective MMR has been associated with increased sensitivity to chloroethylnitrosoureas. aacrjournals.orgresearchgate.net This is thought to be because the MMR system can recognize the drug-induced DNA adducts and initiate a futile cycle of repair that leads to cell death. oup.com

Conversely, there are instances where MMR-deficient cells exhibit resistance to these agents. aacrjournals.orgnih.gov This resistance appears to be independent of MGMT activity in some cases. nih.gov For example, some MMR-deficient colorectal carcinoma cell lines have shown marked resistance to temozolomide, a methylating agent, but were still sensitized to the chloroethylating agent BCNU by an MGMT inhibitor. nih.gov This suggests that the interplay between MMR status and the specific type of alkylating agent is crucial. The loss of MMR can also be associated with tolerance to the mutagenic effects of these drugs. researchgate.net The exact mechanisms by which MMR dysfunction contributes to resistance are still being elucidated and may involve interactions with other cellular stress response pathways and the specific mutations present in the MMR genes. aacrjournals.org

Alterations in Intracellular this compound Homeostasis

The concentration of a drug at its target site is a critical determinant of its efficacy. Alterations in the mechanisms that control the entry and exit of this compound from the cell can therefore contribute to acquired resistance.

Modulation of Cellular Permeability and Drug Uptake Mechanisms

Reduced cellular uptake of this compound can lead to lower intracellular drug concentrations, thereby diminishing its cytotoxic effects. While specific transporters for this compound are not fully characterized, some studies suggest that facilitated diffusion may play a role in its cellular accumulation. collectionscanada.gc.ca For an experimental analogue, SarCNU, uptake was partially mediated by a saturable transport system. collectionscanada.gc.ca Cells that lack such transporters may exhibit relative resistance. collectionscanada.gc.ca

Furthermore, changes in the cell membrane's physical properties or the expression of general drug efflux pumps could potentially modulate the intracellular concentration of these lipophilic compounds. core.ac.uk While not extensively studied specifically for this compound, the overexpression of efflux pumps is a well-known mechanism of multidrug resistance for various other chemotherapeutic agents. nih.gov

Efflux Pump Expression and Activity in Resistant Cellular Models

A primary mechanism by which cancer cells develop resistance to a wide array of chemotherapeutic drugs is through the increased expression and activity of efflux pumps. These membrane proteins, which belong to the ATP-binding cassette (ABC) transporter superfamily, actively transport drugs out of the cell, thereby reducing the intracellular concentration of the therapeutic agent to sub-lethal levels. nih.govnih.govmicropspbgmu.ru While direct studies on this compound are limited, the principles of multidrug resistance (MDR) mediated by these pumps are well-established and likely contribute to resistance against this alkylating agent. nih.govnih.gov

The most well-characterized efflux pumps implicated in MDR include P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govsolvobiotech.comconsensus.appnih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.org These transporters have broad substrate specificities, and their overexpression has been observed in various tumor types, often correlating with a poor response to chemotherapy. mdpi.comcellsignal.cn

MRP1 (ABCC1) is a ubiquitously expressed transporter that effluxes a wide range of xenobiotics, including many anticancer drugs, often after their conjugation to glutathione (B108866) (GSH). solvobiotech.comnih.gov Given that this compound is an alkylating agent that can interact with cellular nucleophiles like GSH, it is plausible that MRP1 could be involved in the transport of its metabolites, contributing to resistance. nih.gov Studies have shown that increased expression of MRP1 is a negative prognostic marker in several cancers, such as breast and small cell lung cancer, as it is predictive of the response to chemotherapeutic agents. cellsignal.cn

Similarly, ABCG2 (BCRP) is another key efflux pump known to confer resistance to a variety of anticancer drugs, including topoisomerase inhibitors and tyrosine kinase inhibitors. nih.govconsensus.appnih.govfrontiersin.org Its expression is regulated by multiple factors, including promoter methylation, and can be upregulated in response to chemotherapy. nih.gov While its direct interaction with this compound has not been extensively documented, its role in general drug resistance makes it a candidate for investigation in resistant cellular models.

The general mechanism of these pumps involves binding to the drug and utilizing the energy from ATP hydrolysis to transport it across the cell membrane. micropspbgmu.ru In resistant cellular models, the genes encoding these transporters, such as ABCB1, ABCC1, and ABCG2, are often found to be upregulated. nih.gov This leads to a higher density of these pumps on the cell surface, resulting in more efficient drug efflux and consequently, acquired resistance.

Identification and Characterization of Novel Resistance-Conferring Molecular Markers

Beyond the well-established role of MGMT, research continues to identify and characterize novel molecular markers that can predict or confer resistance to chloroethylnitrosoureas.

A significant finding is the correlation between the expression of the Excision Repair Cross-Complementation Group 2 (ERCC2) gene and resistance to chloroethylnitrosoureas. ERCC2 is a helicase involved in the nucleotide excision repair (NER) pathway, which repairs bulky DNA adducts. A study investigating the cytotoxicity of SarCNU, a chloroethylnitrosourea derivative, in various human tumor cell lines found a significant correlation between ERCC2 expression and resistance to the drug. researchgate.net Cell lines with higher levels of ERCC2 expression were more resistant to the cytotoxic effects of SarCNU. researchgate.net This suggests that enhanced DNA repair capacity through the NER pathway, mediated by ERCC2, is a crucial mechanism of resistance. researchgate.net

The following table summarizes key molecular markers associated with resistance to chloroethylnitrosourea and related compounds.

MarkerFunctionImplication in Resistance
MGMT DNA repair enzymePromoter methylation leads to gene silencing and increased sensitivity.
ERCC2 DNA helicase in NER pathwayIncreased expression correlates with resistance.
MRP1 (ABCC1) Efflux pumpOverexpression can lead to increased drug efflux and resistance.
ABCG2 (BCRP) Efflux pumpOverexpression can contribute to multidrug resistance.

The identification of these and other novel markers is critical for the development of personalized medicine approaches, where the molecular profile of a patient's tumor can guide the selection of the most effective therapeutic strategy. nih.govnih.gov

Preclinical Research Methodologies for Evaluating Chloroethylmethylnitrosourea Effects

In Vitro Cellular Models for Activity and Resistance Assessment

In vitro models, which utilize cells grown in a controlled laboratory environment, are essential tools for the initial assessment of an anticancer agent's potential. researchgate.netmdpi.com These models allow for detailed investigation into cellular behavior, disease mechanisms, and drug responses in a simplified and controlled setting. openaccessjournals.comnih.gov

Establishment and Characterization of Chloroethylmethylnitrosourea-Sensitive and Resistant Cell Lines

A primary step in evaluating this compound is to establish and characterize cell lines that are either sensitive or resistant to its effects. This is crucial for understanding the molecular mechanisms that lead to treatment failure. nih.gov

The process typically begins with a panel of cancer cell lines, for instance, from brain tumors, which are known targets for CENUs. nih.gov To develop resistant lines, these parent cells are subjected to continuous, long-term exposure to gradually increasing concentrations of this compound. nih.govplos.org Over a period of months, surviving cells that can proliferate in the presence of the drug are selected and cultured. plos.org This process mimics the acquisition of drug resistance that can occur during patient treatment. nih.gov

Characterization involves comparing the resistant cell lines to the original, age-matched parental (sensitive) cells. plos.org Key comparisons include:

Determining the degree of resistance: This is often quantified by calculating the IC50 value (the concentration of a drug that inhibits a given biological process by 50%) for both sensitive and resistant lines. A significantly higher IC50 in the resistant line confirms the resistant phenotype.

Phenotypic changes: Researchers examine alterations in cell morphology, growth rate, and colony-forming ability. plos.org

Genotypic and proteomic analysis: Techniques are used to identify changes in gene expression or protein levels that may be responsible for resistance, such as the upregulation of DNA repair enzymes.

A study on related CENUs, ACNU and MCNU, demonstrated this process. Rat and human brain tumor cell lines were exposed to the drugs over ten repeated cycles. Some cell lines, like 9L and C6-2, acquired a 2- to 5-fold increase in resistance to ACNU. nih.gov All tested cell lines developed significant resistance to MCNU after long-term exposure. nih.gov

Table 1: Example Data on Acquired Resistance to Chloroethylnitrosoureas in Cancer Cell Lines This table is illustrative, based on findings for related compounds like ACNU and MCNU.

Cell Line Parent Drug Sensitivity (SD10 in µM) Acquired Resistance (Fold Increase)
9L (Rat Brain Tumor) Low (e.g., <10 µM for ACNU) 2-fold
C6-2 (Rat Brain Tumor) 4.3 µM (for MCNU) 5-fold
T98G (Human Brain Tumor) 151.7 µM (for MCNU) Significant
HeLa S3 (Human Cervical Cancer) Moderate 3.5-fold

Quantitative Assays for Cellular Growth Inhibition and Antiproliferative Activity

To quantify how effectively this compound inhibits cancer cell growth, researchers employ several standardized assays. These assays measure cell viability and proliferation after treatment. nih.govnih.gov

Commonly used methods include:

Colorimetric Assays (e.g., MTT Assay): These assays rely on the metabolic activity of living cells. The tetrazolium salt MTT is reduced by mitochondrial enzymes in viable cells to a purple formazan (B1609692) product. The amount of formazan, measured with a spectrophotometer, is directly proportional to the number of living cells. nih.gov This allows for the rapid determination of cell survival across a range of drug concentrations.

Luminescence-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. nih.gov The assay reagent lyses the cells and provides the substrate for a luciferase reaction, generating a luminescent signal proportional to the ATP level.

Real-Time Live-Cell Analysis: Systems like the Incucyte® use automated imaging within a standard incubator to monitor cell growth over time. sartorius.com By labeling cells with fluorescent probes, these systems can continuously track cell proliferation and cytotoxicity, providing kinetic data on the drug's effect. This method can directly count living and dying cells over the entire course of an experiment. sartorius.com

These assays are typically performed in multi-well plates, enabling high-throughput screening of different this compound concentrations and exposure times. nih.govlicorbio.com The data generated are used to plot dose-response curves and calculate the IC50, a key metric of the compound's potency.

Flow Cytometric Analysis of Cell Cycle Perturbations and Apoptosis Induction

Flow cytometry is a powerful technique used to analyze individual cells within a population. nih.gov It is indispensable for investigating how this compound affects the cell division cycle and induces programmed cell death (apoptosis). researchgate.net

For cell cycle analysis , cells are treated with this compound, harvested, and stained with a fluorescent dye (like propidium (B1200493) iodide) that binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content. Flow cytometry then measures this intensity for thousands of cells, generating a histogram that shows the distribution of the cell population across the different phases of the cell cycle: G0/G1 (resting/gap 1), S (DNA synthesis), and G2/M (gap 2/mitosis). nih.govnih.gov Alkylating agents often cause DNA damage that leads to cell cycle arrest, typically at the G2/M checkpoint, which would be observed as an accumulation of cells in this phase. plos.org

For apoptosis analysis , flow cytometry can detect key hallmarks of dying cells: nih.gov

Sub-G1 Peak: Apoptotic cells fragment their DNA, and when stained, they appear as a population with less than G1 DNA content, known as the "sub-G1 peak". researchgate.net

Annexin V/PI Staining: In early apoptosis, the lipid phosphatidylserine (B164497) flips to the outer leaflet of the cell membrane. The protein Annexin V binds to this exposed lipid and can be labeled with a fluorescent tag. Co-staining with propidium iodide (PI), which only enters cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells. researchgate.net

Table 2: Illustrative Flow Cytometry Data for Cell Cycle Analysis This table presents hypothetical data showing the potential effect of this compound on a cancer cell line.

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase % Cells in Sub-G1 (Apoptosis)
Control (Untreated) 55% 30% 15% <2%
This compound 30% 10% 50% (Arrest) 10%

Molecular Biology Techniques for DNA Damage Quantification and Repair Pathway Analysis

Since this compound's primary mechanism involves damaging DNA, a variety of molecular biology techniques are used to quantify this damage and analyze the cellular response. nih.gov

Key techniques include:

Comet Assay (Single-Cell Gel Electrophoresis): This method visualizes and measures DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. nih.gov

Immunofluorescence for γH2AX: DNA double-strand breaks, a severe form of damage, trigger the rapid phosphorylation of a histone variant called H2AX, creating γH2AX. nih.gov Using a fluorescently labeled antibody specific for γH2AX, researchers can visualize and count the number of γH2AX foci within the nucleus. The number of these foci directly correlates with the number of double-strand breaks, providing a sensitive measure of DNA damage. plos.org

Polymerase Chain Reaction (PCR)-Based Methods: Quantitative PCR (qPCR) can be used to measure DNA damage. The principle is that DNA lesions can block the progression of the DNA polymerase during the PCR amplification. By comparing the amplification of a long DNA fragment (more likely to contain damage) to a short fragment (less likely to be damaged), one can quantify the frequency of lesions. nih.gov

Analysis of DNA Repair Proteins: To understand how cells, particularly resistant ones, cope with the damage, researchers analyze the expression and activity of DNA repair pathways. This can be done by measuring the levels of key repair proteins (e.g., O6-methylguanine-DNA methyltransferase, MGMT) using techniques like Western blotting or by monitoring their recruitment to sites of DNA damage using immunofluorescence. frontiersin.org

Advanced Computational and Structural Biology Approaches

In addition to wet-lab experiments, computational methods provide powerful insights into how this compound interacts with its biological targets at an atomic level. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, e.g., this compound) when it binds to a target, which is typically a protein or a DNA molecule. frontiersin.org The process involves generating numerous possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For this compound, docking could be used to model its interaction with the active site of DNA repair enzymes or its fit within the minor groove of the DNA helix. mdpi.com

Molecular dynamics (MD) simulations build upon the static picture provided by docking. scispace.com An MD simulation calculates the motion of atoms in the ligand-target complex over time, providing a dynamic view of the interaction. nih.govbiotechrep.ir This can reveal:

The stability of the binding pose predicted by docking.

The specific atomic interactions (e.g., hydrogen bonds) that stabilize the complex.

Conformational changes in the target protein or DNA upon ligand binding.

The free energy of binding, which is a more accurate measure of binding affinity.

By combining docking and MD simulations, researchers can gain a detailed understanding of the molecular mechanism of this compound, potentially guiding the design of more effective second-generation drugs. nih.gov

In Silico Prediction of Biological Activity and ADMET Properties in Preclinical Contexts

In the initial stages of preclinical research, computational, or in silico, methods are employed to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. europa.eunih.gov These predictive models use the chemical structure of this compound to calculate a range of physicochemical and pharmacokinetic parameters. nih.govnih.gov This process is crucial for early-stage drug discovery, as it helps to identify potential liabilities and guide further experimental studies, saving significant time and resources by flagging compounds with unfavorable properties. nih.govresearchgate.net

Computer-based tools and algorithms, such as PASS (Prediction of Activity Spectra for Substances) Online and SwissADME, are frequently used. mdpi.com These platforms compare the structure of the query compound to vast databases of known chemicals and their experimental activities to predict a spectrum of possible biological effects. mdpi.com For ADMET properties, software like ADMETlab and pkCSM predicts parameters such as intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and various toxicity endpoints. nih.govnews-medical.net

The primary goal of these in silico assessments is to build a preliminary profile of the compound's "drug-likeness." For instance, Lipinski's Rule of Five is a commonly applied filter to assess the potential for oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. embopress.org

Table 1: Illustrative In Silico ADMET and Physicochemical Property Predictions for a Compound Note: The following data are for illustrative purposes to demonstrate the output of in silico tools and are not actual published data for this compound.

ParameterPredicted ValueInterpretation
Molecular Weight The mass of one molecule of a substance.&lt; 500 g/molFavorable for absorption
LogP (Lipophilicity) The octanol-water partition coefficient, a measure of a compound's fat-solubility.&lt; 5Optimal range for membrane permeability
H-bond Donors Number of hydrogen atoms attached to electronegative atoms (N, O).&lt; 5Favorable for membrane permeability
H-bond Acceptors Number of electronegative atoms (N, O) with lone pairs.&lt; 10Favorable for membrane permeability
Human Intestinal Absorption The predicted percentage of the compound absorbed from the gut into the bloodstream.HighGood oral bioavailability likely
Blood-Brain Barrier (BBB) Permeant Prediction of whether the compound can cross the protective barrier of the brain.NoLow potential for CNS effects
CYP2D6 Inhibitor Prediction of inhibition of a key drug-metabolizing enzyme.YesPotential for drug-drug interactions
AMES Mutagenicity Prediction of the compound's potential to cause DNA mutations.High ProbabilityPotential genotoxicity

Chemoproteomics for Unbiased Identification of Protein Targets

To understand the mechanism of action of this compound, it is essential to identify the specific proteins it interacts with inside a cell. Chemoproteomics is a powerful, unbiased approach used for this purpose. nih.govevotec.com This technique aims to identify the cellular targets of a small molecule on a proteome-wide scale, without prior assumptions about its binding partners. nomuraresearchgroup.com

A common chemoproteomic strategy involves synthesizing a chemical probe by modifying the this compound molecule with a "tag," such as biotin (B1667282) or a photoreactive group. evotec.com This tagged compound is introduced into cell lysates or intact cells. The probe binds to its target proteins, and the tag allows for the selective isolation of these protein-probe complexes using affinity chromatography. nih.gov

Once isolated, the captured proteins are typically digested into smaller peptides and identified using high-resolution mass spectrometry (MS). researchgate.netthermofisher.com Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can be used to distinguish specific interactors from non-specific background proteins. nih.govresearchgate.net This is achieved by comparing the amount of protein pulled down in the presence versus the absence of a competing, untagged this compound molecule. nih.gov Proteins that are specifically bound by the probe will show a reduced signal in the presence of the competitor. nih.gov This methodology provides a global map of the compound's interactions, revealing both intended targets and potential off-targets that could be responsible for unforeseen biological effects. evotec.comnomuraresearchgroup.com

Biochemical Characterization of this compound-Macromolecule Interactions

Following the identification of potential interactions, biochemical methods are used to characterize these events in detail. Given that the primary mechanism of nitrosoureas involves the alkylation of DNA, studies focus on its interactions with nucleic acids and related enzymes. ontosight.ai

Spectroscopic Methods for Studying DNA Adducts

The covalent modification of DNA by chemical agents results in the formation of DNA adducts. wikipedia.org Spectroscopic techniques are indispensable for the structural elucidation and quantification of these adducts. nih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for DNA adduct analysis. nih.govresearchgate.net It offers high sensitivity and specificity, allowing for the determination of the exact mass of a DNA adduct, which can help identify the modified nucleobase and the chemical moiety attached. nih.govre-place.be Tandem MS (MS/MS) provides further structural information by fragmenting the adduct and analyzing the resulting pattern. re-place.be

Enzymatic Activity Assays in the Presence of this compound

To determine the functional consequences of this compound's interactions, its effect on the activity of specific enzymes is measured. thermofisher.com Enzymatic assays are designed to monitor the rate of a reaction catalyzed by a particular enzyme, either by measuring the depletion of a substrate or the formation of a product over time. nih.govsigmaaldrich.com These assays are critical for understanding if the compound acts as an inhibitor, activator, or has no effect on key cellular processes. thermofisher.com

Given that this compound is a DNA alkylating agent, enzymes involved in DNA replication and repair, such as DNA polymerases and glycosylases, would be of primary interest. news-medical.netembopress.org For example, a DNA polymerase assay could measure the enzyme's ability to synthesize a new DNA strand on a template. The reaction could be monitored by quantifying the incorporation of labeled nucleotides into the new strand. The presence of this compound-induced DNA adducts on the template could stall the polymerase, leading to a decrease in product formation.

Kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined to characterize the nature of the enzymatic inhibition. thermofisher.com These assays are often performed in microplate format for high-throughput screening and can utilize various detection methods, including spectrophotometry, fluorimetry, or luminometry. thermofisher.comnih.govsigmaaldrich.com

Table 2: Illustrative Enzyme Kinetic Data in the Presence of an Inhibitor Note: The following data are for illustrative purposes to demonstrate the output of an enzymatic assay and are not actual published data for this compound.

EnzymeInhibitor Concentration [µM]Vmax (µM/min) Maximum rate of reaction when the enzyme is saturated with substrate.Km (µM) Substrate concentration at which the reaction rate is half of Vmax.Type of Inhibition
DNA Polymerase0 (Control)10010N/A
105010Non-competitive
502010Non-competitive
DNA Glycosylase0 (Control)5025N/A
105050Competitive
5050125Competitive

Chemical Synthesis and Derivatization Strategies for Chloroethylmethylnitrosourea and Analogues

Established Methodologies for Chloroethylmethylnitrosourea Chemical Synthesis

The synthesis of this compound, a member of the broader class of N-nitrosoureas, generally follows a well-established chemical pathway involving the nitrosation of a corresponding urea (B33335) precursor. The fundamental approach involves reacting a suitable urea derivative with a nitrosating agent under controlled acidic conditions.

A common synthetic route begins with the reaction of an amine with an isocyanate to form the urea backbone. For this compound, this would typically involve reacting methylamine (B109427) with 2-chloroethyl isocyanate. The resulting urea, 1-(2-chloroethyl)-3-methylurea, is then subjected to nitrosation. This critical step introduces the nitroso (-NO) group onto the nitrogen atom adjacent to the chloroethyl group. The nitrosation is typically achieved using a nitrite (B80452) salt, such as sodium nitrite, in the presence of a strong acid like formic acid or sulfuric acid. google.com The acid protonates the nitrite to form the active nitrosating species, the nitrosonium ion (NO⁺), which then electrophilically attacks the urea nitrogen.

Optimization of Synthetic Routes for Increased Yield and Purity

Achieving high yield and purity in the synthesis of nitrosoureas is critical due to their inherent instability and potential for degradation. Key parameters that are optimized include temperature, solvent system, and the choice of nitrosating agent.

Temperature Control: The nitrosation reaction is highly exothermic and the nitrosourea (B86855) products are thermally sensitive. Therefore, maintaining a low temperature, typically between 0°C and 5°C, is crucial to prevent thermal decomposition and the formation of side products. google.com

Solvent Systems: A significant advancement in nitrosourea synthesis has been the development of two-phase solvent systems. google.com In this method, the urea precursor is dissolved in an aqueous acid phase, and the nitrosation is carried out in the presence of an immiscible organic solvent, such as methylene (B1212753) chloride. As the nitrosourea is formed, it is preferentially partitioned into the organic phase, which protects it from degradation in the aqueous acidic medium. This technique has been shown to improve yields from the 50-60% range of traditional homogeneous methods to 75-80%.

Nitrosating Agents: While sodium nitrite in formic or sulfuric acid is common, alternative nitrosating agents have been explored. For instance, tert-butyl nitrite has been used for N-nitrosation under solvent-free, metal-free, and acid-free conditions, which can be advantageous for substrates sensitive to harsh acidic environments and simplifies product isolation. rsc.orgresearchgate.net

The following table summarizes optimized reaction conditions based on established methodologies for similar nitrosoureas.

ParameterOptimal Value/ConditionImpact on Yield/Purity
Temperature 0–5 °CPrevents thermal decomposition of the product. google.com
Solvent System Two-phase (e.g., H₂SO₄/CH₂Cl₂)Enhances product stability and phase separation, increasing yield. google.com
Nitrosating Agent Sodium Nitrite in Formic AcidEfficient generation of the nitrosonium ion for the reaction. google.com
pH Control Acidic (e.g., Formic Acid)Necessary for the formation of the active nitrosating species.
Purification Recrystallization from organic solventsRemoves unreacted precursors and side products. google.com

Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of this compound from the benchtop to a larger laboratory scale introduces several challenges. The primary concerns are efficient heat management, safe handling of hazardous reagents, and ensuring consistent product quality.

Heat Transfer: The exothermic nature of the nitrosation reaction requires an efficient heat exchange system in larger reactors to maintain the critical low-temperature range. Inadequate cooling can lead to runaway reactions and significant product degradation.

Reagent Handling: The use of corrosive acids and potentially unstable intermediates requires careful handling protocols and appropriate personal protective equipment. On a larger scale, the addition of reagents like sodium nitrite must be carefully controlled to manage the reaction rate and temperature. google.com

Process Control and Purity: Maintaining batch-to-batch consistency is crucial. The development of a robust, scalable process often involves the use of process analytical technology (PAT) to monitor critical parameters in real-time. The two-phase synthesis method is particularly advantageous for scalability as it simplifies the workup and isolation procedure, often allowing for the direct crystallization of a high-purity product from the organic phase. google.com The development of solvent-free methods, for example using tert-butyl nitrite, also presents a greener and potentially more scalable alternative by reducing solvent waste and simplifying purification. rsc.org

Design Principles for Novel Nitrosourea Derivatives

The design of novel nitrosourea derivatives is primarily driven by the goal of improving their therapeutic index—maximizing anticancer activity while minimizing toxicity. This is achieved by modifying the chemical structure to influence properties such as lipophilicity, DNA alkylating ability, and target specificity.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new nitrosourea analogues. These studies correlate specific structural features with biological activity. nih.gov

The N-1 Substituent: The haloethyl group at the N-1 position is crucial for the cross-linking activity of these compounds. SAR studies have compared different haloethyl groups, finding that the 2-chloroethyl group is generally more active than fluoro, bromo, or iodo analogues. youtube.com The bromo and iodo analogues tend to be more chemically reactive and can decompose in plasma before reaching their target. youtube.com

Lipophilicity: A key parameter in SAR is the octanol/water partition coefficient (log P), which measures a compound's lipophilicity. There appears to be an optimal range of lipophilicity for anticancer activity. A quantitative structure-activity relationship (QSAR) analysis of 90 nitrosoureas suggested that neutral compounds with log P values in the range of -1.5 to -2.5 might possess better therapeutic indices. nih.govresearchgate.net

The following table summarizes key SAR findings for nitrosourea analogues.

Structural FeatureModificationImpact on Biological Potency/Selectivity
N-1 Position Substitution of chloroethyl with bromoethyl or iodoethylDecreased potency due to higher chemical reactivity and premature decomposition. youtube.com
N-3 Position Introduction of a cyclohexyl groupIncreased lipophilicity, enhancing blood-brain barrier penetration.
N-3 Position Attachment of a sugar moiety (e.g., glucose)Alters cellular uptake and can modify the spectrum of activity. nih.gov
Overall Molecule Optimization of lipophilicity (log P)An optimal log P value is correlated with improved therapeutic index. nih.gov

Introduction of Chemical Modifiers for Enhanced DNA Alkylation Specificity

The biological activity of chloroethylnitrosoureas stems from their ability to alkylate DNA, ultimately leading to interstrand cross-links between guanine (B1146940) and cytosine bases. researchgate.net A key strategy for improving these agents is to introduce chemical modifiers that enhance the specificity of this DNA alkylation.

The alkylation process is not random; it shows a degree of sequence selectivity. For example, N-methyl-N-nitrosourea (MNU) shows a preference for methylating guanine bases within G-rich sequences. nih.gov This selectivity is thought to be influenced by the sequence-dependent electrostatic landscape of the DNA molecule, which can attract the reactive electrophilic intermediates generated from the nitrosourea. nih.gov

To exploit this, researchers have designed hybrid molecules where the nitrosourea moiety is attached to a DNA-binding carrier. The carrier molecule is designed to bind to specific DNA sequences or structures, thereby delivering the reactive chloroethyl group to a desired location. This approach aims to concentrate the DNA damage within specific genes or regions of the genome, potentially increasing efficacy against cancer cells while sparing normal cells. For example, linking a nitrosourea to a naphthalimide, a known DNA intercalator, has been explored to create mixed-function compounds with enhanced alkylating activity. nih.gov

Development of Prodrug Strategies for Targeted Activation

A major challenge with nitrosourea chemotherapy is the lack of selectivity, leading to systemic toxicity. Prodrug strategies aim to overcome this by designing molecules that are inactive until they reach the tumor microenvironment, where they are converted into the active cytotoxic agent. mdpi.comnih.gov

Hypoxia-Activated Prodrugs: Many solid tumors contain regions of low oxygen, or hypoxia. nih.gov This unique feature can be exploited to selectively activate prodrugs. Nitroaromatic compounds, for instance, can be enzymatically reduced to their active forms under hypoxic conditions. nih.govencyclopedia.pub Researchers have designed nitrosourea prodrugs containing a hypoxia-activated "trigger," such as a 4-nitrobenzyl group. nih.govtandfonline.comnih.gov This trigger masks a functional part of the molecule under normal oxygen levels (normoxia). In the hypoxic environment of a tumor, enzymes reduce the nitro group, initiating a chemical cascade that unmasks and activates the nitrosourea. nih.gov

Combi-Nitrosourea Prodrugs: Another advanced strategy involves creating "combi-molecules" that contain two distinct pharmacophores within a single prodrug. nih.govnih.gov A significant mechanism of resistance to chloroethylnitrosoureas is the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which removes the alkyl adducts from guanine before they can form cross-links. To counteract this, combi-prodrugs have been synthesized that link a chloroethylnitrosourea moiety to an AGT inhibitor, such as O⁶-benzylguanine (O⁶-BG). nih.govnih.gov Upon activation, the prodrug releases both the DNA-damaging agent and the AGT inhibitor simultaneously at the tumor site. This dual action is intended to overwhelm the cancer cell's repair mechanisms, leading to enhanced efficacy. nih.gov

A further refinement combines both approaches, creating tripartite prodrugs. These molecules consist of a chloroethylnitrosourea pharmacophore, an AGT inhibitor (like O⁶-BG), and a hypoxia-activated trigger. tandfonline.comnih.gov This sophisticated design aims for highly targeted therapy, releasing both the cytotoxic agent and the resistance-inhibitor only within the hypoxic regions of a tumor, thereby maximizing therapeutic impact while minimizing collateral damage to healthy tissues. tandfonline.comresearchgate.net

Evaluation of Synthesized this compound Derivatives in Preclinical Research

The preclinical assessment of newly synthesized this compound derivatives is a critical step in identifying promising candidates for further development. This evaluation primarily involves determining their cytotoxic effects against various cancer cell lines and understanding their resistance profiles.

Comparative Analysis of Biological Activity Across Derivatives

The antitumor potential of novel this compound analogs is often first evaluated through in vitro cytotoxicity assays against a panel of human and murine tumor cell lines. These studies provide crucial data on the concentration of the compound required to inhibit the growth of cancer cells, often expressed as the half-maximal inhibitory concentration (IC50).

Recent research has focused on the synthesis and evaluation of 2-chloroethylnitrosourea derivatives incorporating substituted naphthalimides. For instance, the in vitro cytotoxicity of three such derivatives, Naphthal-NU, Napro-NU, and 5-Nitro-naphthal-NU, was assessed against Sarcoma-180 (S-180), Ehrlich's carcinoma (EC), DL-60 lymphoma, and Jurkat T-cell lymphoma cell lines. The results indicated that at a concentration of 50 μM, these compounds exhibited notable cytotoxic effects. In the DL-60 cell line, the percentage of inhibition by Nap-NU was comparable to that of the established drug CCNU (Lomustine). Furthermore, in Jurkat lymphoma cells, 5-Nitro-naphthal-NU demonstrated greater cytotoxicity than both CCNU and the commonly used antimetabolite, 5-Fluorouracil (5-FU).

These findings underscore the potential of modifying the this compound scaffold to enhance its cytotoxic potency. The comparative analysis of these derivatives against standard chemotherapeutic agents is essential for gauging their relative efficacy.

Comparative Cytotoxicity of this compound Derivatives

Compound Cell Line Concentration (µM) % Inhibition Comparator % Inhibition (Comparator)
Nap-NU DL-60 50 ~ CCNU CCNU Not specified
5-Nitro-naphthal-NU Jurkat 50 > CCNU & 5-FU CCNU, 5-FU Not specified
Naphthal-NU S-180 50 Significant - -
Napro-NU S-180 50 Significant - -
5-Nitro-naphthal-NU S-180 50 Significant - -
Naphthal-NU EC 50 Significant - -
Napro-NU EC 50 Significant - -
5-Nitro-naphthal-NU EC 50 Significant - -

Data sourced from in vitro studies on various cancer cell lines.

Investigation of Differential Resistance Profiles Among New Analogues

A significant hurdle in the clinical use of Chloroethylmethylnitrosoureas is the development of drug resistance. A primary mechanism of this resistance is mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). mdpi.comaacrjournals.org MGMT removes the alkyl group from the O⁶ position of guanine in DNA, thereby repairing the cytotoxic lesion induced by nitrosoureas and diminishing their therapeutic effect. aacrjournals.orgnih.gov

To address this challenge, researchers have been exploring the design of novel analogs that can overcome or circumvent MGMT-mediated resistance. One promising strategy involves the creation of "combi-nitrosourea" molecules. These hybrid compounds are engineered to release both a DNA cross-linking agent (the active component of nitrosoureas) and an inhibitor of MGMT. mdpi.com The rationale behind this approach is that the simultaneous delivery of the cytotoxic agent and the resistance-inhibiting molecule to the tumor cell will enhance the efficacy of the treatment. mdpi.com

An example of such an approach is the development of a combi-nitrosourea that, upon breakdown, releases a chloroethyldiazonium ion to induce DNA cross-links and an O⁶-benzylguanine (O⁶-BG) analog to inhibit MGMT. mdpi.com Preclinical studies have shown that such a molecule exhibited higher cytotoxicity against glioma cells with high MGMT expression compared to traditional nitrosoureas like nimustine (B1678891) and carmustine, even when the latter were combined with O⁶-BG. mdpi.com This suggests that the intramolecular delivery of both agents in a single molecule is a superior strategy for overcoming MGMT-induced resistance. mdpi.com

Further research into the differential resistance profiles of new this compound analogs is crucial. This includes evaluating their activity in cell lines with varying levels of MGMT expression and exploring other potential resistance mechanisms.

Green Chemistry Applications in Nitrosourea Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. The synthesis of nitrosoureas, which can involve hazardous reagents and solvents, is an area ripe for the application of these principles.

Key green chemistry approaches relevant to nitrosourea synthesis include the use of alternative, less toxic solvents, the development of solvent-free reaction conditions, and the application of energy-efficient methods like microwave-assisted synthesis. oatext.comrsc.orgmdpi.org

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours or days to minutes. nih.gov The efficiency of microwave heating has been demonstrated in the synthesis of various nitrogen-containing heterocycles, which are common structural motifs in pharmaceuticals. rsc.org The application of MAOS to the synthesis of this compound and its analogs could lead to faster, more energy-efficient, and potentially higher-yielding processes. rsc.orgnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," is a cornerstone of green chemistry as it eliminates solvent waste and can simplify product purification. mdpi.org Solvent-free Knoevenagel condensations, for example, have been successfully carried out using microwave irradiation, demonstrating the feasibility of this approach for C-C bond formation. mdpi.org Exploring solvent-free methods for the key steps in this compound synthesis, such as the nitrosation of the urea precursor, could significantly improve the environmental footprint of the process.

Biocatalysis: The use of enzymes as catalysts offers several advantages from a green chemistry perspective, including high selectivity, mild reaction conditions (physiological pH and temperature), and the use of water as a solvent. scispace.comrsc.org While the direct application of biocatalysis to the synthesis of this compound has not been extensively reported, the potential exists. For instance, enzymes could be engineered to catalyze specific steps in the synthetic pathway, reducing the need for traditional chemical reagents. researchgate.netfrontiersin.org

The integration of these green chemistry principles into the synthesis of this compound and its derivatives holds the promise of developing more sustainable and environmentally benign manufacturing processes for this important class of chemotherapeutic agents.

Emerging Research Frontiers and Future Directions for Chloroethylmethylnitrosourea Studies

Identification and Validation of Uncharacterized Molecular Targets

While the primary mechanism of chloroethylmethylnitrosourea is understood to be DNA alkylation, the full spectrum of its molecular interactions and downstream effects is still under investigation. Future research will likely focus on identifying and validating novel molecular targets to better understand its complete mechanism of action and to uncover new therapeutic opportunities.

A key area of exploration is the intricate network of cellular responses to the DNA damage induced by these agents. For instance, the formation of O6-chloroethylguanine adducts in DNA is a critical cytotoxic lesion. nih.gov While the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a well-characterized resistance factor that removes these adducts, other pathways and proteins involved in the cellular response to this specific type of DNA damage are less understood. acs.orgnih.gov Research into the broader DNA damage response (DDR) network could reveal previously uncharacterized proteins that influence sensitivity or resistance to this compound.

Furthermore, the impact of this compound on cellular components beyond DNA is an area ripe for discovery. The potential for these highly reactive compounds to interact with RNA and proteins could lead to a variety of cellular effects that are currently uncharacterized. Identifying these off-target interactions could provide insights into both the therapeutic and toxic effects of the drug.

Novel Strategies for Overcoming DNA Repair-Mediated Resistance

A significant hurdle in the clinical use of this compound and other CENUs is the development of resistance, primarily mediated by DNA repair mechanisms. acs.org A major focus of current and future research is to devise strategies to counteract this resistance.

Targeting MGMT: The DNA repair protein MGMT is a primary driver of resistance to chloroethylating agents. nih.govfrontiersin.org High expression of MGMT in tumor cells is associated with resistance to drugs like BCNU (carmustine) and temozolomide. frontiersin.org Strategies to overcome this include:

MGMT inhibitors: The development of potent and specific inhibitors of MGMT continues to be a priority.

Epigenetic silencing: Investigating drugs that can lead to the methylation of the MGMT promoter, thereby silencing its expression, is a promising avenue. nih.gov

Oncolytic viruses: The use of oncolytic viruses engineered to downregulate MGMT expression is being explored. nih.gov

Inhibiting Other DNA Repair Pathways: Beyond MGMT, other DNA repair pathways contribute to the repair of lesions induced by chloroethylnitrosoureas.

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Combining PARP inhibitors with alkylating agents has shown promise in enhancing anticancer effects, particularly in MGMT-positive cancer cells. frontiersin.org

Targeting Homologous Recombination (HR): The HR pathway is crucial for repairing double-strand breaks that can arise from CENU-induced damage. Inhibiting key proteins in this pathway, such as Rad51, could sensitize tumor cells to treatment. mdpi.com For example, the UCHL3 inhibitor perifosine (B1684339) has been shown to disrupt the Rad51-BRCA2 axis, highlighting the potential of targeting this pathway. mdpi.com

ATR/CHK1 Pathway Inhibition: The ATR/CHK1 signaling pathway is involved in cell cycle checkpoints and DNA damage repair. Silencing proteins like STX18, which affects this pathway, has been shown to reduce resistance to radiation and could be applicable to CENU therapy. mdpi.com

Modulating Tumor Metabolism: Emerging evidence suggests a link between cellular metabolism and drug resistance.

Energy Blockade: The energy blocker lonidamine (B1675067) has been shown to reverse resistance to nimustine (B1678891) in glioblastoma cells by disrupting energy metabolism, inducing redox homeostasis disruption, and downregulating MGMT. acs.org This approach highlights the potential of targeting tumor metabolism to enhance the efficacy of CENUs.

StrategyTargetRationaleExample/Approach
Direct Enzyme InhibitionMGMTPrevents removal of cytotoxic O6-chloroethylguanine adducts. acs.orgnih.govDevelopment of specific MGMT inhibitors.
DNA Repair Pathway InhibitionPARPPrevents repair of single-strand breaks, enhancing cytotoxic effects of alkylating agents. frontiersin.orgCombination therapy with PARP inhibitors like Olaparib. mdpi.com
DNA Repair Pathway InhibitionRad51Disrupts homologous recombination repair of double-strand breaks. mdpi.comUse of inhibitors like Perifosine to target the Rad51-BRCA2 axis. mdpi.com
Epigenetic ModificationMGMT PromoterSilences MGMT gene expression. nih.govUse of epigenetic drugs to induce promoter methylation. nih.gov
Metabolic TargetingTumor Energy MetabolismDisrupts ATP production, which is linked to drug resistance and DNA repair. acs.orgUse of energy blockers like Lonidamine. acs.org

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the mechanisms of action and resistance to this compound. frontiersin.orgfrontiersin.org

Genomics and Transcriptomics: These technologies can identify gene mutations and alterations in gene expression that correlate with sensitivity or resistance to this compound. mdpi.com For example, RNA-Seq analysis can reveal changes in the expression of genes involved in DNA repair, apoptosis, and other critical pathways following drug treatment. mdpi.com This can help in identifying predictive biomarkers of response.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify changes in protein levels and post-translational modifications that occur in response to this compound. mdpi.com This can provide direct insights into the cellular pathways that are activated or inhibited by the drug.

Metabolomics: This field focuses on the global analysis of metabolites within a cell or tissue. nih.gov Since metabolic reprogramming is a hallmark of cancer, understanding how this compound affects the metabolome can reveal novel mechanisms of action and resistance. mdpi.com For instance, identifying changes in metabolites related to energy production or redox balance could provide new therapeutic targets. acs.org

Multi-Omics Integration: The true power of these technologies lies in their integration. frontiersin.orgmdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular response to this compound. nih.gov This integrated approach can reveal complex interactions between different cellular pathways and provide a more complete picture of the drug's effects, leading to the identification of novel drug targets and resistance mechanisms. mdpi.comnih.gov Single-cell multi-omics is a particularly promising frontier, as it allows for the detailed analysis of cellular heterogeneity within a tumor. mdpi.com

Development of Advanced Preclinical Models for Enhanced Translational Research

To improve the clinical translation of research findings, there is a critical need for preclinical models that more accurately recapitulate the complexity of human tumors. nih.govnih.gov

Patient-Derived Xenografts (PDX): PDX models, which are created by implanting patient tumor tissue directly into immunodeficient mice, are considered highly translational. nih.govcrownbio.com They retain many of the characteristics of the original tumor, including its genetic heterogeneity and architecture. nih.govcrownbio.com PDX models of various cancers, including lymphomas, are being used to test the efficacy of novel therapies and to identify biomarkers of response. crownbio.com

Genetically Engineered Mouse Models (GEMMs): GEMMs are created by introducing specific genetic mutations into mice to induce tumor formation. nih.gov These models are invaluable for studying the role of specific genes and pathways in tumor development and response to therapy. nih.gov

Organoid and 3D Culture Systems: Three-dimensional (3D) cell culture systems, such as organoids, are increasingly being used as an intermediate between traditional 2D cell culture and in vivo models. amegroups.org For instance, glioblastoma stem cells grown within cerebral organoids have been shown to be more resistant to therapies like bis-chloroethylnitrosourea compared to cells grown in 2D culture, suggesting that these models better replicate the protective tumor microenvironment. amegroups.org

Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. kyinno.com They are particularly useful for studying immunotherapies but can also provide a more realistic context for evaluating chemotherapies that may interact with the immune system. kyinno.com

Preclinical ModelDescriptionAdvantages for this compound Research
Patient-Derived Xenografts (PDX)Direct implantation of patient tumor tissue into immunodeficient mice. nih.govcrownbio.comReflects human tumor heterogeneity; predictive of clinical efficacy. crownbio.com
Genetically Engineered Mouse Models (GEMMs)Mice with specific genetic alterations that lead to tumor development. nih.govAllows for the study of specific gene-drug interactions and resistance mechanisms. nih.gov
Glioblastoma Organoids (GLICOs)3D culture of patient-derived glioma stem cells within cerebral organoids. amegroups.orgModels the protective tumor microenvironment and therapeutic resistance. amegroups.org
Humanized Mouse ModelsImmunodeficient mice with a reconstituted human immune system. kyinno.comEnables the study of interactions between chemotherapy and the human immune system. kyinno.com

By leveraging these advanced preclinical models, researchers can more accurately predict the clinical efficacy of novel strategies involving this compound and accelerate the translation of promising findings from the laboratory to the clinic.

Q & A

Q. Table 1. Key Parameters for Dose-Response Studies

ParameterRange/DescriptionReference
Dose Range0–100 µM (logarithmic increments)
Exposure Duration24–72 hrs (interval: 12 hrs)
Apoptosis AssayCaspase-3 fluorometric kit (λex/em: 485/535 nm)

Q. Table 2. Computational Tools for Metabolic Pathway Analysis

ToolApplicationValidation Method
COMSOL MultiphysicsHepatic CYP450 metabolism simulationLC-MS/MS
Random ForestQSAR modeling of metabolic stabilityLeave-one-out CV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.